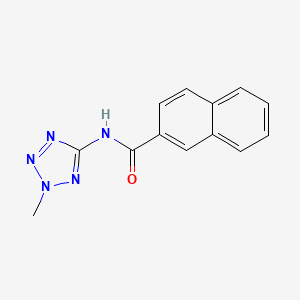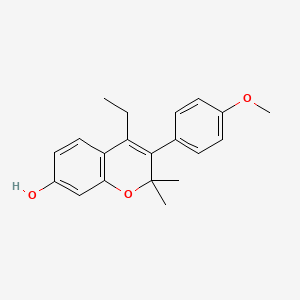![molecular formula C20H16N4 B1211526 5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems : A study by Harutyunyan (2014) detailed the synthesis of dihydropyrimido and pyrimidopyrimido derivatives, which are structurally related to benzimidazo[1,2-c]quinazolines (Harutyunyan, 2014).
Luminescence Behavior and OLED Applications : Research by Pandey et al. (2017) explored the photophysical properties of quinazoline derivatives. They found these compounds exhibit broad emission spectra and good thermal stability, suggesting potential application as OLED emitters, despite rapid device degradation under current flow (Pandey et al., 2017).
New Methods for Quinazoline Synthesis : Komkov et al. (2021) proposed a new method for synthesizing quinazolines, which involves the annulation of the benzene ring to certain pyrimidin derivatives. This method could be applied to create various quinazoline derivatives, including those structurally similar to the compound (Komkov et al., 2021).
Biological Evaluation of Quinazoline Derivatives : A study by Eweas et al. (2021) synthesized 2-pyridyl quinazolinone derivatives with potential anti-tumor and anti-microbial properties. These compounds were evaluated for their biological activities against various cells, suggesting potential medicinal applications (Eweas et al., 2021).
Potential Photocatalytic Applications : Gao et al. (2020) developed a method for constructing photocatalytically active pyridoquinazolinone derivatives. Their findings suggest that these compounds, including N5-methylated pyridoquinazolinone, could be promising fluorophores for developing superior photocatalysts (Gao et al., 2020).
Application in Thin-Layer Chromatography : Sen et al. (2012) investigated a quinazoline-based compound for its ability to detect amino acids in thin-layer chromatography. This compound showed potential for both spectroscopic applications and antimicrobial activity (Sen et al., 2012).
Eigenschaften
Produktname |
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline |
|---|---|
Molekularformel |
C20H16N4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C20H16N4/c1-23-17-8-4-2-6-15(17)19-22-16-7-3-5-9-18(16)24(19)20(23)14-10-12-21-13-11-14/h2-13,20H,1H3 |
InChI-Schlüssel |
HHDYYTVALIONSZ-UHFFFAOYSA-N |
SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5 |
Kanonische SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



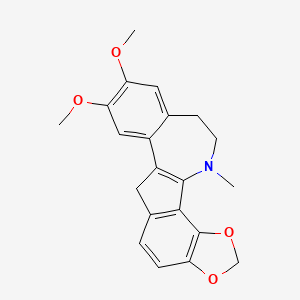
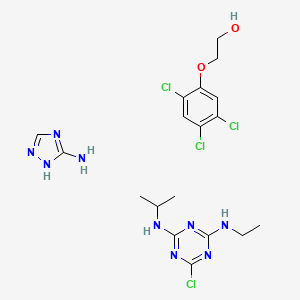
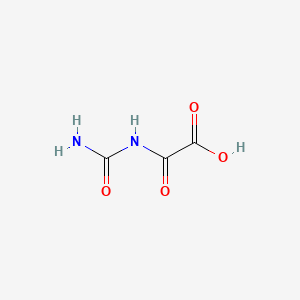
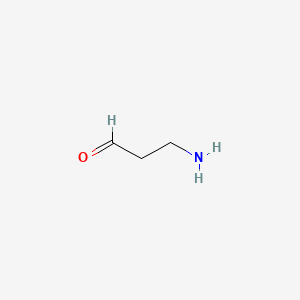
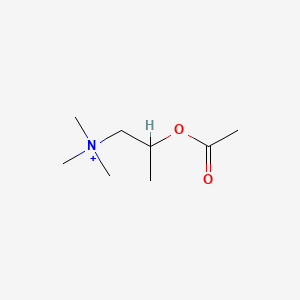
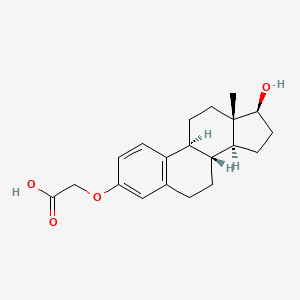
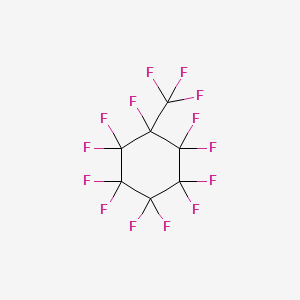
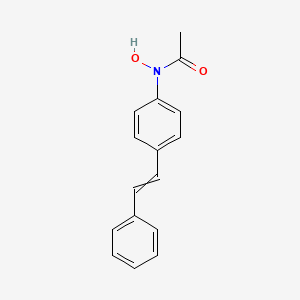

![8-Benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1211454.png)


